1,4-Dihydroxy-5,8-dimethoxyanthracene-9,10-dione
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Overview
Description
1,4-Dihydroxy-5,8-dimethoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its two hydroxyl groups and two methoxy groups attached to the anthracene core, specifically at the 1,4 and 5,8 positions, respectively. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dihydroxy-5,8-dimethoxyanthracene-9,10-dione typically involves the hydroxylation and methoxylation of anthraquinone derivatives. One common method includes the reaction of 1,4-dihydroxyanthraquinone with methanol in the presence of a strong acid catalyst to introduce the methoxy groups at the 5 and 8 positions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of high-purity starting materials and catalysts, followed by purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dihydroxy-5,8-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the substitution process.
Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye and pigment industries .
Scientific Research Applications
1,4-Dihydroxy-5,8-dimethoxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its anticancer properties and its role in inhibiting specific enzymes involved in cancer progression.
Industry: It is used in the production of high-performance dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of 1,4-Dihydroxy-5,8-dimethoxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes by binding to their active sites, thereby blocking their activity. These interactions make it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
1,4-Dihydroxyanthraquinone (Quinizarin): Similar in structure but lacks the methoxy groups.
1,8-Dihydroxyanthraquinone (Dantron): Another anthraquinone derivative with hydroxyl groups at different positions.
1,5-Dihydroxy-4,8-dimethoxyanthraquinone: Similar in structure but with different positioning of hydroxyl and methoxy groups.
Uniqueness: 1,4-Dihydroxy-5,8-dimethoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
63229-41-4 |
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Molecular Formula |
C16H12O6 |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
1,4-dihydroxy-5,8-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O6/c1-21-9-5-6-10(22-2)14-13(9)15(19)11-7(17)3-4-8(18)12(11)16(14)20/h3-6,17-18H,1-2H3 |
InChI Key |
WCXKKSLEUONKJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origin of Product |
United States |
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